molecular formula C14H9NO2 B14175294 Anthracene, nitro- CAS No. 36925-31-2

Anthracene, nitro-

Cat. No.: B14175294
CAS No.: 36925-31-2
M. Wt: 223.23 g/mol
InChI Key: JBDYKGMNMDIHFL-UHFFFAOYSA-N
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Description

Anthracene, nitro- is a derivative of anthracene, an aromatic hydrocarbon composed of three fused benzene rings. The nitro group (-NO2) attached to the anthracene structure significantly alters its chemical properties, making it a compound of interest in various scientific fields. Anthracene itself has been known since its discovery in 1832 by Jean Baptiste André Dumas and Auguste Laurent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nitroanthracene typically involves the nitration of anthracene. One common method includes suspending finely powdered anthracene in glacial acetic acid and adding concentrated nitric acid slowly while maintaining the reaction temperature below 30°C. The mixture is then stirred until a clear solution is obtained, followed by the addition of hydrochloric acid and further processing to isolate the nitroanthracene .

Industrial Production Methods: Industrial production of nitroanthracene follows similar principles but on a larger scale, often employing continuous flow reactors to maintain precise control over reaction conditions and improve yield and purity.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Nitroanthracene has diverse applications in scientific research:

Mechanism of Action

The mechanism by which nitroanthracene exerts its effects often involves its ability to interact with biological molecules. For instance, its anticancer properties are attributed to its ability to intercalate with DNA, disrupting the replication process and inducing apoptosis in cancer cells. The nitro group plays a crucial role in these interactions by influencing the compound’s electronic properties and reactivity .

Comparison with Similar Compounds

    Anthracene: The parent compound, lacking the nitro group.

    9,10-Dimethylanthracene: A derivative with methyl groups at the 9 and 10 positions.

    Anthraquinone: An oxidized form of anthracene with two ketone groups.

Uniqueness: Nitroanthracene is unique due to the presence of the nitro group, which significantly alters its chemical reactivity and electronic properties compared to its parent compound and other derivatives. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of fluorescent probes and electronic materials .

Properties

CAS No.

36925-31-2

Molecular Formula

C14H9NO2

Molecular Weight

223.23 g/mol

IUPAC Name

1-nitroanthracene

InChI

InChI=1S/C14H9NO2/c16-15(17)14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H

InChI Key

JBDYKGMNMDIHFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3[N+](=O)[O-]

Origin of Product

United States

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